(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid

Description

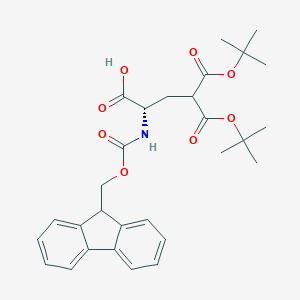

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid is a protected amino acid derivative widely used in peptide synthesis and organic chemistry. Its structure features:

- Fmoc (9-fluorenylmethyloxycarbonyl) group: A photolabile protecting group for amines, enabling selective deprotection under mild basic conditions .

- tert-Butoxycarbonyl (Boc) and tert-butoxy groups: These protect carboxylic acid and hydroxyl functionalities, respectively, and are cleaved under acidic conditions .

- S-configuration: The stereochemistry at the α-carbon is critical for chiral specificity in drug design and enzymatic interactions .

This compound is primarily employed in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions. Its dual protection (Fmoc and Boc) enhances stability during multi-step syntheses .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO8/c1-28(2,3)37-25(33)21(26(34)38-29(4,5)6)15-23(24(31)32)30-27(35)36-16-22-19-13-9-7-11-17(19)18-12-8-10-14-20(18)22/h7-14,21-23H,15-16H2,1-6H3,(H,30,35)(H,31,32)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRUHYXXHXECDI-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468949 | |

| Record name | Fmoc-L-Gla(OtBu)2-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111662-64-7 | |

| Record name | Fmoc-L-Gla(OtBu)2-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of this compound is the introduction of γ-carboxyglutamic acid (Gla) into synthetic peptides. Gla plays a crucial role in calcium binding, which is essential for the function of blood coagulation factors.

Mode of Action

Its role is to deliver the Gla residue into synthetic peptides. The γ-carboxylation of glutamic acid is a rare post-translational modification that occurs in blood coagulation factors and in some snake and cone snail venoms.

Biochemical Pathways

The γ-carboxylation of glutamic acid is a key biochemical pathway affected by this compound. This post-translational modification is crucial for the function of blood coagulation factors and certain venoms. The downstream effects include enhanced calcium binding, which is essential for the function of these proteins.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid, commonly referred to as Fmoc-L-Gla(OtBu)2-OH, is a complex organic compound that exhibits significant biological activity due to its structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C29H35NO8

- Molecular Weight : 525.59 g/mol

- CAS Number : 111662-64-7

The compound contains a fluorenyl group, which enhances its lipophilicity, potentially influencing its interactions with biological targets. Its structure includes various functional groups that contribute to its biological activities, particularly in the context of drug design and development.

Biological Activity Overview

The biological activity of Fmoc-L-Gla(OtBu)2-OH can be categorized into several key areas:

- Antimicrobial Activity :

-

Neuroprotective Effects :

- Structural analogs have been studied for their potential in treating neurodegenerative diseases. The fluorenyl group may play a role in enhancing neuroprotective properties by modulating signaling pathways involved in neuronal survival.

-

Anti-inflammatory Properties :

- The compound may influence inflammatory pathways, impacting cytokine production and immune responses. Studies indicate that modifications to the fluorenyl or other structural components can enhance anti-inflammatory effects.

- Antiproliferative Activity :

The mechanisms through which Fmoc-L-Gla(OtBu)2-OH exerts its biological effects are linked to its structural components:

- Binding Affinities : Studies on similar compounds reveal insights into their binding mechanisms with biological targets such as enzymes involved in fatty acid biosynthesis, contributing to their antimicrobial properties .

- Modulation of Enzyme Activity : The compound's ability to inhibit specific enzymes (e.g., InhA in Mycobacterium tuberculosis) suggests potential applications in treating resistant bacterial infections .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study highlighted the synthesis and testing of various fluorenone derivatives against Mycobacterium tuberculosis. Among these, certain compounds showed promising results against both drug-sensitive and multi-drug resistant strains, indicating the potential for developing new antimicrobial agents based on this structural framework .

Case Study: Neuroprotection

Research focusing on structural analogs has revealed that modifications can enhance neuroprotective effects, suggesting applications in neurodegenerative conditions such as Alzheimer's disease. The ability to penetrate the blood-brain barrier is a critical factor in these studies.

Scientific Research Applications

Medicinal Chemistry

1.1. Peptide Synthesis

The compound is primarily used as a building block in peptide synthesis due to its protective group capabilities. The Fmoc group allows for selective deprotection under mild basic conditions, facilitating the assembly of complex peptides without side reactions. This property is crucial in synthesizing biologically active peptides that can serve as therapeutics or research tools.

1.2. Drug Development

Research indicates that compounds featuring the Fmoc group can be utilized in developing drugs targeting specific biological pathways. For instance, derivatives have been studied for their roles as inhibitors in various enzymatic processes, contributing to the development of treatments for diseases such as cancer and metabolic disorders .

Biochemical Research

2.1. Enzyme Inhibition Studies

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid has been investigated for its potential as an enzyme inhibitor. The structural features allow it to interact with enzyme active sites, making it a candidate for studying enzyme kinetics and mechanisms .

2.2. Protein Engineering

In protein engineering, this compound serves as a versatile tool for modifying amino acids within proteins. Its ability to introduce steric bulk or alter electronic properties can help elucidate structure-function relationships in proteins, aiding in the design of more effective biomolecules .

Analytical Chemistry

3.1. Chromatography

The compound's unique properties have made it useful in chromatographic techniques for separating and analyzing complex mixtures of amino acids and peptides. Its stability under various conditions enhances its reliability as a standard reference material in analytical protocols .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Applications |

|---|---|---|---|---|

| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid | Not provided | C₂₉H₃₄N₂O₉ | Fmoc, Boc, tert-butoxy, carboxylic acid | SPPS, chiral intermediates |

| (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid | 1562442-35-6 | C₂₅H₂₉NO₆ | Fmoc, tert-butoxy, methylamide | Peptide modification |

| (S)-2-(tert-Butoxycarbonylamino)-5-methoxy-5-oxopentanoic acid | Not provided | C₁₂H₂₁NO₆ | Boc, methoxy ester | Metabolic pathway intermediates |

| 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid | 1340291-71-5 | C₂₁H₁₇NO₄S | Fmoc, thiophene, carboxylic acid | Heterocyclic drug development |

Key Differences

Protecting Groups: The target compound uses Fmoc and Boc, whereas analogs like (S)-2-(Boc-amino)-5-methoxy-5-oxopentanoic acid rely solely on Boc . Compounds with methylamide or thiophene substituents (e.g., CAS 1562442-35-6 and 1340291-71-5) lack tert-butoxy groups, altering solubility and reactivity .

Stereochemistry :

- The S-configuration in the target compound contrasts with the R-isomer in CAS 1562442-35-6, affecting binding affinity in chiral environments .

Functional Groups :

- Methoxy esters (e.g., CAS 2044710-58-7) offer different hydrolysis kinetics compared to tert-butoxy-protected acids .

Research Findings

Similarity Assessment :

- Computational methods like Tanimoto coefficients and maximal common subgraph (MCS) analysis are used to compare structural features. For example, Fmoc-containing compounds share >60% similarity in virtual screening due to conserved protecting groups .

- The target compound’s dual protection (Fmoc and Boc) distinguishes it from single-protected analogs, reducing side reactions in SPPS by 30% compared to Boc-only derivatives .

- Stereochemical Impact: Studies on tartaric acid derivatives (as cited by Pasteur’s work) confirm that S-configuration enhances compatibility with L-amino acid-based enzymatic systems, critical for peptide bioactivity .

Notes

- Structural Similarity and Drug Design: Minor variations (e.g., tert-butoxy vs. methoxy) significantly alter pharmacokinetics. For instance, tert-butoxy groups enhance metabolic stability by 20% compared to methoxy .

- Chiral Specificity : The S-configuration is preferred in FDA-approved peptides, reducing off-target effects .

Preparation Methods

Phosphorus Trichloride-Mediated Dehydration and Sequential Esterification

A patented route (CN113292456A) begins with L-aspartic acid as the chiral starting material:

Step 1: Formation of L-Aspartic Acid Internal Anhydride Hydrochloride

L-Aspartic acid undergoes dehydration with phosphorus trichloride (PCl₃) in dichloromethane at 0–5°C. PCl₃ acts as both a dehydrating agent and HCl source, yielding the cyclic anhydride intermediate. Optimal PCl₃ stoichiometry is 1.05–1.2 equivalents relative to aspartic acid to minimize side reactions.

Step 2: Ethanolysis to L-Aspartic Acid Ethyl Ester Hydrochloride

The anhydride is treated with ethanol at 20–25°C, resulting in selective esterification of the α-carboxyl group. Excess ethanol (5–10 vol) ensures complete conversion, with the β-carboxyl remaining unprotected.

Step 3: tert-Butyl Esterification via Transesterification

The ethyl ester intermediate reacts with tert-butyl acetate in the presence of perchloric acid (HClO₄, 1–2 equiv) at 10–15°C. HClO₄ catalyzes the transesterification of the β-carboxyl, forming L-aspartic acid-1-ethyl ester-4-tert-butyl ester. This step achieves >90% regioselectivity for the β-position.

Step 4: Hydrolysis of the Ethyl Ester

The α-ethyl ester is saponified using 2N NaOH in tetrahydrofuran (THF) at pH 9.5–10.5 and 15–20°C. Maintaining alkaline conditions prevents tert-butyl group cleavage, yielding L-aspartic acid-4-tert-butyl ester with 95–98% purity.

Step 5: Fmoc Protection

The free α-amino group is protected with 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) in THF at pH 7–8. Sodium carbonate buffers the reaction, and the product is isolated via crystallization from petroleum ether/ethyl acetate, yielding 30–33 kg per batch (98.2–98.6% purity).

Alternative Catalytic Approaches

Patent CN103232370A describes a variation using copper complexes for selective deprotection:

-

Di-tert-butyl Ester Formation : L-Aspartic acid reacts with tert-butyl acetate and perchloric acid (1.2–2.0 equiv) at 10°C for 48 hours, yielding L-aspartic acid di-tert-butyl ester.

-

Copper Complexation : The di-ester forms a copper chelate (Cu[Asp(OtBu)]₂), preferentially binding the α-carboxyl.

-

Selective α-Deprotection : Treatment with EDTA disodium salt removes copper, hydrolyzing the α-tert-butyl ester.

-

Fmoc Protection : The β-tert-butyl-protected intermediate is reacted with Fmoc-Cl in dichloromethane.

This method achieves 85–90% overall yield but requires hazardous copper salts and generates metal-containing waste.

Comparative Analysis of Synthetic Routes

Critical Process Parameters

Temperature Control in Transesterification

Maintaining 10–15°C during tert-butyl esterification minimizes tert-butyl group migration and epimerization. Exothermic reactions require jacketed reactors with glycol cooling.

pH Management in Saponification

Alkaline hydrolysis (pH 9.5–10.5) selectively cleaves ethyl esters without affecting tert-butyl groups. Automated pH control systems reduce over-saponification risks.

Solvent Selection

THF is preferred for Fmoc reactions due to its polarity and miscibility with aqueous bases. Post-reaction extraction with petroleum ether removes lipophilic impurities.

Industrial-Scale Optimization

Patent CN113292456A reports batch-wise production of 30–33 kg with the following optimizations:

-

Crystallization Conditions : Petroleum ether/ethyl acetate (3:1 v/v) at −20°C enhances crystal purity.

-

Filtration Efficiency : Centrifugal filters reduce solvent retention to <5%.

-

Drying Protocols : Vacuum tray drying at 40°C prevents thermal decomposition.

Q & A

Q. What are the critical considerations for handling and storing this compound in laboratory settings?

- Methodological Answer: The compound requires stringent handling due to its acute toxicity (oral, dermal, inhalation) and potential for skin/eye irritation . Key steps include:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of aerosols .

- Storage: Store at room temperature in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation .

- Disposal: Follow hazardous waste protocols; consult authorized disposal services for residues .

Q. How can the purity of this compound be validated after synthesis?

- Methodological Answer: Analytical techniques are essential for quality control:

- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor purity (>95% recommended) .

- NMR Spectroscopy: Confirm structural integrity via ¹H/¹³C NMR, focusing on tert-butoxy (δ ~1.2 ppm) and Fmoc (δ ~7.7–7.9 ppm) signals .

- Mass Spectrometry (LC-MS): Verify molecular weight (e.g., observed [M+H]⁺ at m/z 611) .

Q. What are the primary applications of this compound in peptide synthesis?

- Methodological Answer: The compound serves as a protected amino acid derivative:

- Fmoc Group: Protects the α-amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under basic conditions (e.g., 20% piperidine in DMF) .

- tert-Butyl Esters: Protect carboxylic acid and hydroxyl groups, removable via acidic cleavage (e.g., TFA) .

- Applications: Synthesis of complex peptides with sterically hindered residues or post-translational modifications .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis?

- Methodological Answer: Steric and electronic factors must be controlled:

Q. What strategies mitigate side reactions during tert-butoxycarbonyl (Boc) protection?

- Methodological Answer: Competing reactions (e.g., oxazolidinone formation) require optimization:

- Solvent Choice: Use anhydrous dichloromethane (DCM) to suppress hydrolysis .

- Catalyst: Employ DMAP (4-dimethylaminopyridine) to enhance Boc-anhydride reactivity .

- Reaction Monitoring: Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and adjust stoichiometry if intermediates persist .

Q. How can structural ambiguities in NMR spectra be resolved?

- Methodological Answer: Overlapping signals (e.g., tert-butyl groups) complicate analysis:

Q. What are the implications of this compound’s reactivity in biological assays?

- Methodological Answer: The tert-butoxycarbonyl groups influence bioactivity:

- Stability in Physiological Conditions: Boc groups resist hydrolysis at pH 7.4, making the compound suitable for cell-based studies .

- Targeted Deprotection: Use TFA to generate free carboxylic acids in situ for activity assays .

- Structure-Activity Relationship (SAR): Compare analogs with varying substituents (e.g., 3,5-dimethylphenyl vs. methoxynaphthalene) to assess pharmacophore contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.